2-Ethylphenyl Acetate 2-Ethylphenyl Acetate 2-Ethylphenyl Acetate is a natural product found in Psidium guajava with data available.
Brand Name: Vulcanchem
CAS No.: 3056-59-5
VCID: VC2025954
InChI: InChI=1S/C10H12O2/c1-3-9-6-4-5-7-10(9)12-8(2)11/h4-7H,3H2,1-2H3
SMILES: CCC1=CC=CC=C1OC(=O)C
Molecular Formula: C10H12O2
Molecular Weight: 164.2 g/mol

2-Ethylphenyl Acetate

CAS No.: 3056-59-5

Cat. No.: VC2025954

Molecular Formula: C10H12O2

Molecular Weight: 164.2 g/mol

* For research use only. Not for human or veterinary use.

2-Ethylphenyl Acetate - 3056-59-5

Specification

CAS No. 3056-59-5
Molecular Formula C10H12O2
Molecular Weight 164.2 g/mol
IUPAC Name (2-ethylphenyl) acetate
Standard InChI InChI=1S/C10H12O2/c1-3-9-6-4-5-7-10(9)12-8(2)11/h4-7H,3H2,1-2H3
Standard InChI Key VERVERDPMMBDSS-UHFFFAOYSA-N
SMILES CCC1=CC=CC=C1OC(=O)C
Canonical SMILES CCC1=CC=CC=C1OC(=O)C

Introduction

Chemical Identity and Nomenclature

2-Ethylphenyl acetate is identified by several key identifiers that establish its unique chemical identity in scientific databases and literature:

ParameterValue
CAS Registry Number3056-59-5
IUPAC Name(2-ethylphenyl) acetate
Molecular FormulaC₁₀H₁₂O₂
Molecular Weight164.20 g/mol
Exact Mass164.083729621 g/mol
MDL NumberMFCD02093429
InChI KeyVERVERDPMMBDSS-UHFFFAOYSA-N
DSSTox Substance IDDTXSID40875991
Nikkaji NumberJ1.582.446H
WikiData IDQ82857488

The compound is known by several synonyms in scientific literature and commercial contexts:

  • Acetic Acid 2-Ethylphenyl Ester

  • (2-ethylphenyl) Acetate

  • Phenol, 2-ethyl-, 1-acetate

  • Ethanoic acid, 2-ethylphenyl ester

  • 2-Ethylphenol, O-acetyl-

Structural Characteristics

Chemical Structure

2-Ethylphenyl acetate consists of an acetate group attached to a 2-ethylphenol moiety. The basic structure includes:

  • A benzene ring

  • An ethyl group at the 2-position of the benzene ring

  • An acetate group (CH₃COO-) attached to the oxygen at position 1

Structural Representation

The compound can be represented through various chemical notations:

Representation TypeNotation
SMILES (Canonical)CCC1=CC=CC=C1OC(=O)C
SMILES (Isomeric)CCC1=CC=CC=C1OC(=O)C
InChIInChI=1S/C10H12O2/c1-3-9-6-4-5-7-10(9)12-8(2)11/h4-7H,3H2,1-2H3

These notations provide unambiguous ways to represent the chemical structure, allowing for consistent identification across different chemical databases and research platforms .

Physical and Chemical Properties

The physical and chemical properties of 2-ethylphenyl acetate determine its behavior in various environments and applications:

PropertyValue
Molecular Weight164.20 g/mol
Exact Mass164.083729621 g/mol
Topological Polar Surface Area (TPSA)26.30 Ų
XlogP2.40
Physical StateNot specifically reported in literature
Purity (Commercial)Typically available at 95%

The XlogP value of 2.40 indicates moderate lipophilicity, suggesting the compound has some solubility in organic solvents while being less soluble in water. The relatively low topological polar surface area (TPSA) of 26.30 Ų suggests limited hydrogen bonding capacity, which may influence its interactions with biological systems .

Taxonomic Classification

Within chemical classification systems, 2-ethylphenyl acetate is categorized as follows:

Classification LevelCategory
Primary ClassBenzenoids
SubclassPhenol esters

This classification helps in understanding the compound's relationship to other similar chemical structures and potential shared properties or behaviors .

Predicted Biological Targets

While specific experimental data on biological activity is limited in the available literature, computational predictions through tools like Super-PRED suggest potential biological targets for 2-ethylphenyl acetate:

CHEMBL IDUniProt IDTarget NameProbabilityModel Accuracy
CHEMBL3251P19838Nuclear factor NF-kappa-B p105 subunit94.61%96.09%
CHEMBL2581P07339Cathepsin D93.22%98.95%
CHEMBL5619P27695DNA-(apurinic or apyrimidinic site) lyase90.45%91.11%
CHEMBL1293249Q13887Kruppel-like factor 589.04%86.33%
CHEMBL3108638O15164Transcription intermediary factor 1-alpha85.31%95.56%

These computational predictions suggest potential biological activities that would require experimental validation. The high probability scores, particularly for interactions with Nuclear factor NF-kappa-B and Cathepsin D, indicate promising areas for future research into the compound's biological effects .

Identification and Analytical Methods

The identification and analysis of 2-ethylphenyl acetate in research and commercial contexts typically involve several analytical methods:

  • Gas Chromatography-Mass Spectrometry (GC-MS)

  • High-Performance Liquid Chromatography (HPLC)

  • Nuclear Magnetic Resonance (NMR) spectroscopy

  • Infrared (IR) spectroscopy

The compound's spectral data serves as a fingerprint for its identification in complex mixtures and for purity assessment in commercial preparations .

Comparative Analysis with Related Compounds

It's important to distinguish 2-ethylphenyl acetate from structurally similar compounds that may appear in the same contexts:

CompoundCAS NumberMolecular FormulaMolecular WeightStructural Difference
2-Ethylphenyl acetate3056-59-5C₁₀H₁₂O₂164.20Reference compound
2-Phenethyl acetate103-45-7C₁₀H₁₂O₂164.20Different arrangement of ethyl group
Ethyl 2-(2-ethylphenyl)acetate105337-78-8C₁₂H₁₆O₂192.26Additional -CH₂COOEt group

Although 2-phenethyl acetate shares the same molecular formula and weight with 2-ethylphenyl acetate, their structural arrangements differ significantly, resulting in distinct chemical and biological properties .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator